4-[(trifluoromethyl)sulfanyl]butanoic acid
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Overview
Description
4-[(Trifluoromethyl)sulfanyl]butanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a butanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: These methods often employ specialized equipment and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[(Trifluoromethyl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed:
Scientific Research Applications
4-[(Trifluoromethyl)sulfanyl]butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-[(trifluoromethyl)sulfanyl]butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to significant biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
- 4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoic acid
- Trifluoromethionine
Comparison: Compared to similar compounds, 4-[(trifluoromethyl)sulfanyl]butanoic acid is unique due to its specific structural features, such as the butanoic acid chain and the positioning of the trifluoromethyl group.
Properties
CAS No. |
1422766-35-5 |
---|---|
Molecular Formula |
C5H7F3O2S |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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